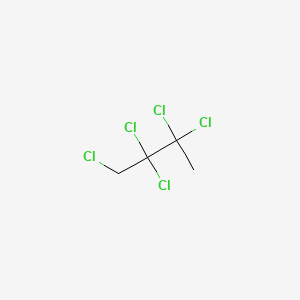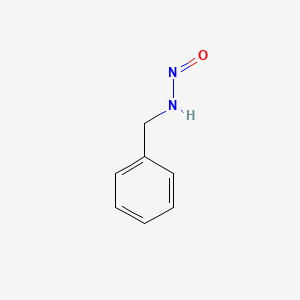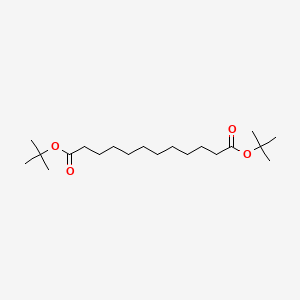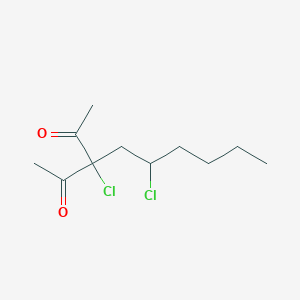![molecular formula C25H30O3SSn B14423046 Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane CAS No. 82594-01-2](/img/structure/B14423046.png)
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is a chemical compound known for its unique structure and properties It is composed of a butyl group, two 4-methylphenyl groups, and a stannane core, with a 4-methylbenzene-1-sulfonyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane typically involves the reaction of butylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The stannane core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield sulfonyl derivatives, while coupling reactions produce biaryl compounds.
科学的研究の応用
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane exerts its effects involves the interaction of its stannane core with various molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The stannane core can undergo oxidation or reduction, altering its reactivity and enabling it to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]oxy}butyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is unique due to its stannane core, which imparts distinct reactivity compared to other sulfonyl compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
82594-01-2 |
|---|---|
分子式 |
C25H30O3SSn |
分子量 |
529.3 g/mol |
IUPAC名 |
[butyl-bis(4-methylphenyl)stannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.2C7H7.C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;2*1-7-5-3-2-4-6-7;1-3-4-2;/h2-5H,1H3,(H,8,9,10);2*3-6H,1H3;1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
KRURCGCSKPEHQD-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



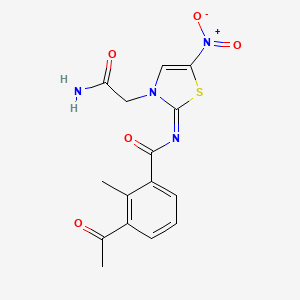
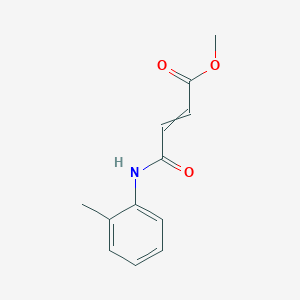

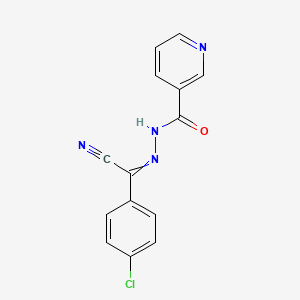
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
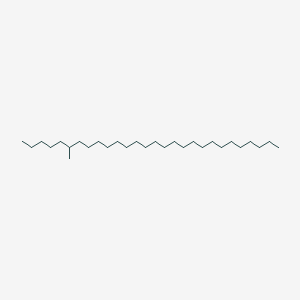
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
